2,4-Dimetiltiosemicarbazida

Descripción general

Descripción

2,4-Dimethylthiosemicarbazide is a chemical compound that belongs to the class of thiosemicarbazides, which are characterized by the presence of a thiourea moiety along with an additional amine group. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of more complex molecules, such as triazoles and other heterocycles .

Synthesis Analysis

The synthesis of thiosemicarbazide derivatives typically involves the reaction of an appropriate hydrazide with an isothiocyanate. For instance, new thiosemicarbazide derivatives were synthesized by reacting 2-(ethylsulfanyl)benzohydrazide with various aryl isothiocyanates . Similarly, 2,4-dimethylphenyl substituted semicarbazones, which are closely related to 2,4-dimethylthiosemicarbazide, were synthesized in a multi-step process that included the formation of aryl urea and aryl semicarbazide . These methods highlight the versatility of thiosemicarbazides in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of thiosemicarbazide derivatives is often confirmed using spectroscopic methods such as IR, UV, and NMR, as well as X-ray crystallography. For example, the structure of a 1-N(4)-substituted thiosemicarbazone derived from 2-hydroxy-1,4-naphthaquinone was elucidated using these techniques . Additionally, the crystal and molecular structure of dimethyl 4-phenyl-S-methylisothiosemicarbazide diacetate was determined by X-ray diffraction analysis .

Chemical Reactions Analysis

Thiosemicarbazides can undergo various chemical reactions, including cyclization to form triazole rings under reflux conditions in a basic medium . They can also react with metal centers to form complexes, as seen in the synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I) . These reactions are crucial for the development of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazide derivatives are influenced by their molecular structure. For instance, the presence of substituents on the phenyl ring can affect the compound's solubility, melting point, and stability. The synthesized compounds often display a trans-configuration about the C=N double bond, as observed in the crystal structures of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and its analogs . Theoretical calculations, such as DFT, are used to predict and confirm these properties .

Relevant Case Studies

Several studies have demonstrated the potential biological activities of thiosemicarbazide derivatives. For example, some synthesized compounds showed significant antioxidant activities, with better radical scavenging abilities than standard antioxidants like gallic acid . In another study, 2,4-dimethylphenyl substituted semicarbazones exhibited anticonvulsant activity, which was attributed to a GABA-mediated mechanism . These findings suggest that thiosemicarbazide derivatives could be promising candidates for the development of new therapeutic agents.

Aplicaciones Científicas De Investigación

Actividad Antiproliferativa

2,4-Dimetiltiosemicarbazida: los derivados han sido estudiados por su potencial como agentes antiproliferativos. La investigación indica que ciertas tiosemicarbazidas exhiben una actividad significativa contra las líneas celulares cancerosas, como la línea celular de cáncer cervical HeLa . Estos compuestos podrían ser cruciales en el desarrollo de nuevos agentes terapéuticos para el tratamiento del cáncer.

Propiedades Antioxidantes

Las tiosemicarbazidas, incluyendo This compound, han mostrado prometedoras actividades antioxidantes. Esta propiedad es esencial para combatir el estrés oxidativo, que está implicado en varias enfermedades, incluidos los trastornos neurodegenerativos y el cáncer .

Química de Coordinación

This compound: sirve como un ligando en la química de coordinación, formando complejos con metales como el zinc y el níquel . Estos complejos tienen diversas aplicaciones, incluida la catálisis, la ciencia de los materiales y como modelos para sistemas biológicos.

Análisis Estructural

Las estructuras cristalinas de complejos metálicos que involucran This compound brindan información sobre el comportamiento de coordinación del ligando y las preferencias geométricas de los diferentes metales . Esta información es valiosa para diseñar compuestos con propiedades y funciones específicas.

Diseño de Fármacos

Las propiedades farmacocinéticas y la similitud con fármacos de los derivados de la tiosemicarbazida se calculan utilizando herramientas como SwissADME. Esto ayuda en el diseño y desarrollo de nuevos candidatos a fármacos con perfiles de absorción, distribución, metabolismo y excreción (ADME) favorables .

Química Analítica

This compound: puede analizarse mediante cromatografía líquida de alta resolución (HPLC), lo cual es crucial para el control de calidad y la investigación en productos farmacéuticos y otras industrias .

Direcciones Futuras

Mecanismo De Acción

Target of Action

2,4-Dimethylthiosemicarbazide is a derivative of thiosemicarbazide . Thiosemicarbazides are known to be used as ligands for transition metals . .

Mode of Action

Thiosemicarbazides, in general, are known to interact with transition metals, forming complexes .

Biochemical Pathways

Thiosemicarbazides are precursors to thiosemicarbazones and are involved in the synthesis of heterocycles .

Pharmacokinetics

It’s worth noting that pharmacokinetic-pharmacodynamic (pk-pd) modeling is a crucial component of drug discovery and development, providing a mathematical approach to study these properties .

Result of Action

Thiosemicarbazides have been garnering attention due to their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .

Action Environment

It’s known that environmental and lifestyle factors can significantly impact the effectiveness of many compounds .

Propiedades

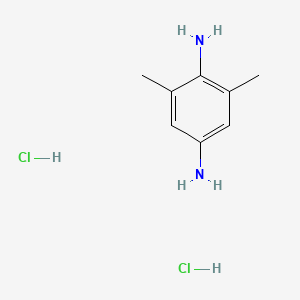

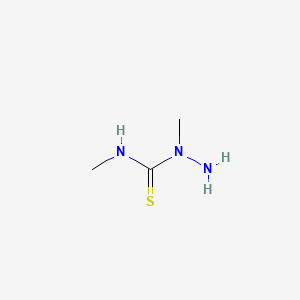

IUPAC Name |

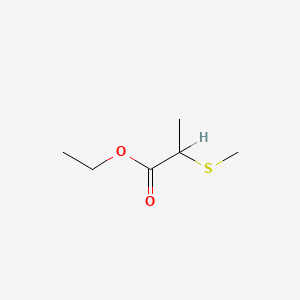

1-amino-1,3-dimethylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N3S/c1-5-3(7)6(2)4/h4H2,1-2H3,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHMHSRNWIBAEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)N(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70216398 | |

| Record name | 2,4-Dimethylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6621-75-6 | |

| Record name | N,1-Dimethylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6621-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006621756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6621-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56286 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethylthiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70216398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylthiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the typical reactivity of 2,4-Dimethylthiosemicarbazide with ketones?

A1: 2,4-Dimethylthiosemicarbazide exhibits interesting reactivity with ketones, often leading to cyclization reactions. For instance, reactions with α-halo ketones result in the formation of hexahydro-1,3-dimethyl-8a-aryl[1,2,4]triazolo[1,5-a]pyridine-2(3H)-thiones. [] This highlights the versatility of this compound in constructing diverse heterocyclic systems.

Q2: How does the substitution pattern on the thiosemicarbazide impact the reaction outcome with ketones?

A2: Interestingly, the substitution pattern on the thiosemicarbazide can significantly influence the reaction products with ketones. While 2,4-dimethylthiosemicarbazide reacts with 5-halovalerophenones to yield hexahydro-1,3-dimethyl-8a-aryl[1,2,4]triazolo[1,5-a]pyridine-2(3H)-thiones, utilizing 4-substituted thiosemicarbazides instead leads to the formation of 3-aryl-4,5,6,7-tetrahydro-1H-1,2-diazepine-1-carbothioamides. [] This difference in reactivity highlights the importance of substituent effects in directing the reaction pathway.

Q3: Are there any examples of using 2,4-Dimethylthiosemicarbazide in the synthesis of pharmaceutically relevant compounds?

A4: Yes, 2,4-Dimethylthiosemicarbazide plays a key role in the synthesis of 5-(3-fluorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione, a compound with potential pharmaceutical applications. [] The synthesis involves a one-pot reaction with 3-fluorobenzoyl chloride, proceeding through a benzamide intermediate. This highlights the utility of 2,4-dimethylthiosemicarbazide in constructing complex heterocyclic systems relevant to drug discovery.

Q4: Have any kinetic studies been performed on reactions involving 2,4-Dimethylthiosemicarbazide?

A5: Yes, kinetic studies have been conducted on the reaction between 2,4-Dimethylthiosemicarbazide and 3-fluorobenzoyl chloride. [] This reaction proceeds through a hybrid consecutive and parallel pathway, ultimately yielding 5-(3-fluorophenyl)-2,4-dihydro-2,4-dimethyl-3H-1,2,4-triazole-3-thione. Understanding the kinetics of this reaction is crucial for optimizing reaction conditions and scaling up the synthesis for potential pharmaceutical applications.

Q5: Can 2,4-Dimethylthiosemicarbazide be used in the synthesis of heterocycles beyond triazoles?

A6: Yes, 2,4-dimethylthiosemicarbazide is a versatile reagent in heterocyclic chemistry. For example, it has been employed in an improved method for synthesizing 5-aryl-3-methyl-2-methylimino-1,3,4-oxadiazoles. [] This method involves a mercuric oxide-induced cyclization of 1-aroyl-2,4-dimethylthiosemicarbazides, highlighting the compound's utility in constructing diverse heterocyclic scaffolds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.